6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
The compound “6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including an amino group, a pyrazole ring, and a pyrano ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Antiviral Properties
6-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been used as a precursor for synthesizing various pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives. Some of these derivatives have shown antiviral properties, specifically against the Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).
Structural Studies
The compound 6-amino-3,3’-dimethyl-5’-oxo-1,1’-diphenylspiro[pyrano[2,3c]pyrazole-4(1H),4’-[2]-pyrazoline]-5-carbonitrile has been structurally analyzed through X-ray crystallography, highlighting its importance in structural studies and the understanding of molecular interactions (Guard & Steel, 2001).
Anticancer Activity
A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized and identified as potent anticancer agents. The synthesis was carried out through a one-pot, four-component condensation reaction, indicating the compound's significance in developing new anticancer drugs (Nikalje et al., 2016).
Green Chemistry and Eco-friendly Synthesis
Research has focused on developing green and eco-friendly methods for synthesizing 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitriles, emphasizing the compound's role in sustainable chemical processes. For instance, a catalyst-free synthesis in an aqueous medium has been reported, showcasing the potential of water as a green solvent in organic synthesis (Bihani et al., 2013).
Building Blocks in Synthetic Organic Chemistry
6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles serve as crucial building blocks in synthetic organic chemistry, used for developing various biologically important heterocyclic compounds. This underlines the compound's versatility and importance in creating complex molecular structures (Patel, 2017).
properties
IUPAC Name |
6-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-5-21-9(4)11(8(3)20-21)13-10(6-16)14(17)22-15-12(13)7(2)18-19-15/h13H,5,17H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHINARXJUHIUTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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